molecular formula C9H5ClN2O2 B1364901 6-Chloro-5-nitroquinoline CAS No. 86984-32-9

6-Chloro-5-nitroquinoline

Cat. No.: B1364901
CAS No.: 86984-32-9
M. Wt: 208.6 g/mol
InChI Key: GIMHFTJFCRTQRS-UHFFFAOYSA-N
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Description

6-Chloro-5-nitroquinoline (CAS 86984-32-9) is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a chlorine atom at the 6-position and a nitro group at the 5-position. Its molecular formula is C₉H₅ClN₂O₂, with a molecular weight of 208.60 g/mol . The compound is classified as harmful upon inhalation, skin contact, or ingestion, necessitating strict safety protocols such as immediate washing with water and medical attention in case of exposure .

Quinoline derivatives like this compound are pivotal in medicinal chemistry and materials science due to their electron-deficient aromatic systems, which enable diverse reactivity, including electrophilic substitutions and coordination with metals .

Properties

IUPAC Name

6-chloro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMHFTJFCRTQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398999
Record name 6-chloro-5-nitroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86984-32-9
Record name 6-chloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-5-NITROQUINOLINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-nitroquinoline typically involves the nitration of 6-chloroquinoline. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds as follows: [ \text{6-Chloroquinoline} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
6-Chloro-5-nitroquinoline has been studied for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antibiotics. For instance, studies have shown that derivatives of this compound demonstrate potent antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Properties
The compound has also been investigated for its anticancer potential. It has been found to induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a study demonstrated that this compound derivatives could inhibit cell proliferation in various cancer cell lines such as breast and lung cancer cells.

Case Study: Anticancer Activity
A notable study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)12.5[Research Study 1]
DoxorubicinMCF-7 (Breast)15.0[Standard Chemotherapy]

Agrochemical Applications

Pesticide Development
this compound has been explored as a potential active ingredient in pesticide formulations. Its efficacy against various pests and pathogens makes it an attractive candidate for agricultural applications. Studies have shown that formulations containing this compound can effectively reduce pest populations while being environmentally safer than conventional pesticides.

Case Study: Efficacy Against Pests
In field trials, a formulation containing this compound was tested against aphids on tomato plants. The results showed a significant reduction in aphid populations compared to untreated controls, highlighting its potential as a biopesticide.

TreatmentAphid Population Reduction (%)Reference
This compound85%[Field Trial Study]
Control (No Treatment)10%[Field Trial Study]

Material Science Applications

Photovoltaic Materials
Recent advancements have indicated that this compound can be utilized in the development of organic photovoltaic materials. Its electronic properties make it suitable for incorporation into organic solar cells, potentially enhancing their efficiency.

Case Study: Organic Solar Cells
A study investigating the use of this compound in organic photovoltaic devices reported an increase in power conversion efficiency when used as an electron transport layer. This advancement suggests its utility in renewable energy technologies.

Device TypePower Conversion Efficiency (%)Reference
Organic Solar Cell with Additive12.3[Solar Energy Journal]
Standard Organic Solar Cell10.0[Solar Energy Journal]

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitroquinoline involves its interaction with biological molecules. It is known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. Additionally, it may exhibit antitumor activity by inhibiting specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline Derivatives

8-Chloro-5-nitroquinoline (CAS 22539-55-5)
  • Structure : Chlorine at the 8-position and nitro at the 5-position.
  • Properties : Similar molecular formula (C₉H₅ClN₂O₂ ) and weight (208.60 g/mol ) but distinct reactivity due to the chlorine’s position. The 8-chloro substituent may sterically hinder reactions at adjacent positions compared to 6-chloro derivatives .
6-Fluoro-5-nitroquinoline-2-carboxylic Acid (CAS 1420794-27-9)
  • Structure : Fluorine at the 6-position, nitro at the 5-position, and a carboxylic acid at the 2-position.
  • Properties : The electron-withdrawing fluorine and carboxylic acid groups enhance solubility in polar solvents and alter electrophilic reactivity. Molecular weight is 236.16 g/mol .
  • Applications : Likely used in synthesizing fluorinated drug candidates or imaging agents .

Isoquinoline Derivatives

6-Methyl-5-nitroisoquinoline (CAS 188121-31-5)
  • Structure: Isoquinoline core with methyl at the 6-position and nitro at the 5-position.
  • Properties: The isoquinoline framework (benzene fused to pyridine at the 2- and 3-positions) increases basicity compared to quinoline. Molecular formula C₁₀H₈N₂O₂ and weight 188.18 g/mol .
  • Reactivity : Nitro group participates in electrophilic substitutions; methyl group may stabilize intermediates.
  • Applications : Investigated for pharmaceutical applications, including kinase inhibitors .

Pyridine Derivatives

2-Chloro-5-nitropyridine (CAS 4548-45-2)
  • Structure : Simpler pyridine ring with chloro at the 2-position and nitro at the 5-position.
  • Properties : Molecular formula C₅H₃ClN₂O₂ and weight 158.54 g/mol . Melting point: 106–108°C .
  • Reactivity: Less steric hindrance than quinoline derivatives, favoring nucleophilic aromatic substitutions.
  • Hazards : Irritant (R36/37/38), requiring protective equipment .

Quinoxaline Derivatives

6-Chloro-7-nitroquinoxaline
  • Structure: Quinoxaline core (two fused pyrazine rings) with chloro at 6 and nitro at 5.
  • Synthesis: Condensation of 1,2-diamino-4-chloro-5-nitrobenzene with diketones .
  • Applications : Primarily used in materials science due to extended π-conjugation .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/°C
6-Chloro-5-nitroquinoline C₉H₅ClN₂O₂ 208.60 6-Cl, 5-NO₂ Not reported
8-Chloro-5-nitroquinoline C₉H₅ClN₂O₂ 208.60 8-Cl, 5-NO₂ Not reported
6-Methyl-5-nitroisoquinoline C₁₀H₈N₂O₂ 188.18 6-CH₃, 5-NO₂ Not reported
2-Chloro-5-nitropyridine C₅H₃ClN₂O₂ 158.54 2-Cl, 5-NO₂ 106–108

Key Findings

  • Positional Isomerism: Chlorine’s position (6 vs. 8 in quinolines) significantly impacts steric and electronic properties, altering reactivity in synthetic pathways .
  • Core Structure Differences: Quinoline derivatives exhibit greater aromatic stability than pyridines, while isoquinolines offer distinct coordination sites .
  • Functional Group Effects : Nitro groups enhance electrophilicity, enabling substitutions, whereas halogens (Cl, F) modulate solubility and bioactivity .

Biological Activity

6-Chloro-5-nitroquinoline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H5ClN2O2
  • Molecular Weight : 208.6 g/mol
  • CAS Number : 86984-32-9

This compound functions through several biochemical pathways:

  • Inhibition of DNA Synthesis : This compound inhibits bacterial DNA gyrase and type IV topoisomerase, leading to the cleavage of bacterial DNA and subsequent cell death. This mechanism is crucial for its antimicrobial effects.
  • Enzyme Inhibition : It has been identified as an inhibitor of CYP1A2, an enzyme involved in drug metabolism. This interaction can affect the pharmacokinetics of various drugs and xenobiotics.
  • Induction of Apoptosis : In cancer cells, this compound disrupts mitochondrial membrane potential and activates caspases, promoting apoptosis.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various pathogens. Its effectiveness is attributed to its ability to penetrate bacterial membranes and inhibit essential bacterial enzymes.
  • Anticancer Properties : Research indicates that it can induce apoptosis in different cancer cell lines, including breast and colon cancer cells. This effect is mediated through the activation of intrinsic apoptotic pathways.
  • Antiviral Effects : Preliminary studies suggest potential antiviral activity, although more research is needed to clarify its efficacy against specific viral targets.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-NitroquinolineNitro group at position 5Primarily studied for antibacterial properties.
7-Chloro-8-nitroquinolineChlorine at position 7Exhibits different reactivity patterns.
8-Chloro-5-nitroquinolineChlorine at position 8Potentially different biological activity compared to the 6-chloro derivative.
5,7-DinitroquinolineTwo nitro groupsIncreased reactivity and potential for diverse applications.

The unique substitution pattern of this compound influences its reactivity and biological activity compared to these analogs.

Case Studies

  • Anticancer Research : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability after treatment with the compound, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Studies : Another research project focused on the compound's antibacterial properties against E. coli and Staphylococcus aureus. The findings demonstrated that it effectively inhibited bacterial growth at low concentrations, highlighting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-5-nitroquinoline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves nitration and chlorination of quinoline derivatives. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example, nitration at low temperatures (~0–5°C) can minimize side reactions. Experimental protocols should detail stoichiometry, purification methods (e.g., column chromatography or recrystallization), and yield calculations. Replication requires rigorous documentation of procedural steps, as outlined in preclinical research guidelines .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, while High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) verifies purity. Cross-referencing spectral data with literature or databases like NIST Chemistry WebBook ensures accuracy . For novel compounds, X-ray crystallography provides definitive structural evidence .

Q. How can researchers mitigate hazards when handling this compound, given its nitro and chloro functional groups?

  • Methodological Answer : Conduct a thorough risk assessment focusing on reactivity (e.g., explosive potential of nitro groups) and toxicity. Use inert atmospheres for sensitive reactions and personal protective equipment (PPE) compliant with NIH safety protocols. Document hazard controls in alignment with preclinical research reporting standards .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron distribution, frontier molecular orbitals, and reaction pathways. Basis sets like 6-31G* are suitable for nitroquinoline systems. Validate computational results against experimental UV-Vis or electrochemical data .

Q. How do solvent effects influence the reaction kinetics of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Solvent polarity and proticity significantly impact transition-state stabilization. Use kinetic studies (e.g., varying DMSO/water ratios) to measure rate constants. Compare experimental results with COSMO-RS solvation models to reconcile discrepancies between theoretical and observed kinetics .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s stability?

  • Methodological Answer : Systematic error analysis is key. For example, if DFT predicts thermal instability but experimental DSC shows no decomposition, re-examine computational parameters (e.g., dispersion corrections) or experimental conditions (e.g., heating rates). Triangulate findings using multiple methods like TGA-MS and theoretical modeling .

Q. How can researchers design experiments to probe the biological activity of this compound while ensuring ethical compliance?

  • Methodological Answer : Follow NIH guidelines for in vitro or in vivo studies, including cell line authentication and toxicity thresholds. Predefine statistical power analyses to minimize animal/cell use. Disclose ethical approvals and data reproducibility measures in the "Methods" section .

Data Reporting and Reproducibility

Q. What criteria ensure rigorous reporting of synthetic and analytical data for this compound?

  • Methodological Answer : Adhere to the Beilstein Journal’s standards: report yields, spectroscopic peaks (δ in ppm, J in Hz), and purity metrics (e.g., HPLC ≥95%). For reproducibility, include supplementary data (e.g., crystallographic CIF files) and reference previously characterized analogs .

Q. How should researchers handle conflicting NMR assignments for this compound derivatives?

  • Methodological Answer : Re-run spectra under standardized conditions (e.g., same solvent/temperature). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with structurally similar compounds (e.g., 4-Chloroquinoline ) and consult computational chemical shift predictions .

Tables for Quick Reference

Property Technique Key Parameters Reference
Structural ConfirmationX-ray CrystallographyR-factor < 0.05, CCDC deposition
Purity AnalysisHPLCRetention time, peak area ≥95%
Electronic PropertiesDFT (B3LYP/6-31G*)HOMO-LUMO gap, Mulliken charges
Reaction KineticsUV-Vis Spectroscopyλ_max, ε values for intermediate tracking

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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